molecular formula C11H10ClN3O2 B10805986 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione CAS No. 72255-65-3

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione

Cat. No.: B10805986
CAS No.: 72255-65-3
M. Wt: 251.67 g/mol
InChI Key: AGODMOHWZKRIGR-UHFFFAOYSA-N
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Description

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chloro-4-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where 3-chloro-4-methylaniline reacts with a pyrimidine derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and anilino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methylaniline: A precursor in the synthesis of the target compound.

    4-amino-2-chlorotoluene: Another related compound with similar structural features.

    3-chloro-4-methylphenylamine: Shares the chloro and methyl substitutions on the aromatic ring.

Uniqueness

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

72255-65-3

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10ClN3O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17)

InChI Key

AGODMOHWZKRIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)Cl

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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